(Rac)-PF-184

Descripción

Propiedades

IUPAC Name |

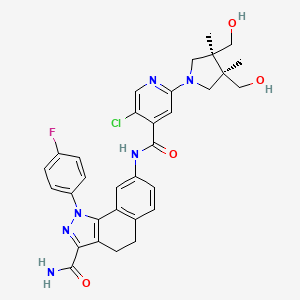

8-[[2-[(3S,4R)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32ClFN6O4/c1-31(16-41)14-39(15-32(31,2)17-42)26-12-24(25(33)13-36-26)30(44)37-20-7-3-18-4-10-22-27(29(35)43)38-40(28(22)23(18)11-20)21-8-5-19(34)6-9-21/h3,5-9,11-13,41-42H,4,10,14-17H2,1-2H3,(H2,35,43)(H,37,44)/t31-,32+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOWWGNRWRLBSV-MEKGRNQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1(C)CO)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CN(C[C@@]1(C)CO)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32ClFN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00727008 | |

| Record name | 8-({2-[(3R,4S)-3,4-Bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl}amino)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187460-81-6 | |

| Record name | 8-({2-[(3R,4S)-3,4-Bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl}amino)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Rac)-PF-184: A Deep Dive into its Mechanism of Action on IKK-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PF-184 has emerged as a potent and selective inhibitor of IκB kinase 2 (IKK-2), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. This pathway plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. Consequently, IKK-2 has become a significant therapeutic target for a multitude of inflammatory diseases and certain cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound on IKK-2, detailing its inhibitory activity, binding kinetics, and cellular effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of IKK-2 inhibition.

Core Mechanism of Action: Potent and Selective IKK-2 Inhibition

This compound exerts its biological effects through direct inhibition of IKK-2, an essential kinase for the activation of the NF-κB transcription factor. The primary mechanism involves binding to the ATP-binding pocket of the IKK-2 enzyme, thereby preventing the phosphorylation of its substrate, IκBα. This action halts the downstream cascade that leads to the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.

Quantitative Inhibitory Activity

This compound is a highly potent inhibitor of IKK-2, as demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50). Its selectivity has been established through screening against a broad panel of other kinases.

| Parameter | Value | Reference |

| IKK-2 IC50 | 37 nM | [1][2][3][4] |

| Selectivity | High selectivity over 85 other kinases, including rhIKK-1 and IKKi. | [2][3][4] |

Binding Kinetics and Pharmacokinetics

A key characteristic of this compound is its slow dissociation from the IKK-2 enzyme, contributing to a prolonged duration of action. However, its pharmacokinetic profile indicates challenges for systemic oral administration.

| Parameter | Value | Species | Reference |

| Dissociation Half-life (T1/2) from rhIKK-2 | 6.7 hours | In vitro | [1][5] |

| Oral Bioavailability | 5% | Rat | [1][5] |

| Intravenous Clearance | 59 ml/min/kg | Rat | [1][5] |

| In Vivo Half-life (T1/2) | ~1 hour | In vivo | [5] |

Impact on Downstream Signaling and Cellular Functions

The inhibition of IKK-2 by this compound leads to a cascade of downstream effects, primarily the suppression of the NF-κB signaling pathway. This has been demonstrated through various cellular assays.

Inhibition of p65 Nuclear Translocation

A hallmark of NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus. This compound effectively blocks this process. In cellular models, treatment with this compound has been shown to inhibit the translocation of p65 into the nucleus following stimulation with inflammatory agents like lipopolysaccharide (LPS).[1]

Reduction of Pro-inflammatory Cytokine Production

By inhibiting the NF-κB pathway, this compound significantly reduces the production and release of various pro-inflammatory cytokines. This has been observed in a variety of human cell types relevant to inflammatory diseases.

| Cellular Effect | Cell Type | Stimulus | IC50 / Potency | Reference |

| Inhibition of TNF-α production | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-1β | 163 nM (relative potency) | [1] |

| Inhibition of inflammatory mediators | Human disease-relevant cells (PBMCs, neutrophils, airway epithelial and endothelial cells) | LPS and IL-1β | 8 nM to 343 nM | [2] |

| Inhibition of cytokine production | Rat alveolar macrophages | LPS | Dose-dependent | [1] |

| Attenuation of BAL cell cytokine production | In vivo rat model | LPS | EC50 of 1 mg | [1] |

Signaling Pathways and Experimental Workflows

IKK-2 Signaling Pathway

The canonical NF-κB signaling pathway, which is inhibited by this compound, is initiated by various stimuli such as inflammatory cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (e.g., LPS).[6][7][8][9] These stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα.[6][8] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p50/p65).[6][8] The freed NF-κB then translocates to the nucleus to initiate the transcription of target genes.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound on IKK-2.

Experimental Workflow: IKK-2 Kinase Assay

A common method to determine the IC50 of an IKK-2 inhibitor is a biochemical kinase assay. This typically involves recombinant IKK-2, a substrate (e.g., a peptide derived from IκBα), and ATP. The inhibitor's ability to prevent substrate phosphorylation is measured.

Caption: A generalized workflow for determining the IC50 of this compound in an IKK-2 kinase assay.

Experimental Workflow: p65 Nuclear Translocation Assay

Immunofluorescence microscopy is a standard method to visualize and quantify the nuclear translocation of p65. Cells are treated with an inflammatory stimulus in the presence or absence of the inhibitor, followed by fixation, permeabilization, and staining for p65 and the nucleus.

Caption: A typical workflow for an immunofluorescence-based p65 nuclear translocation assay.

Experimental Protocols

IKK-2 Inhibition Assay (Biochemical)

This protocol is a generalized representation for determining the in vitro potency of this compound against IKK-2.

-

Reagents and Materials:

-

Recombinant human IKK-2 enzyme.

-

IKK-2 substrate (e.g., biotinylated IκBα peptide).

-

This compound serially diluted in DMSO.

-

ATP (e.g., [γ-³³P]ATP for radiometric detection or unlabeled ATP for ADP detection assays).

-

Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT).

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or ADP-Glo™ Kinase Assay kit).

-

Microplates (e.g., 96-well or 384-well).

-

-

Procedure:

-

Prepare a reaction mixture containing the IKK-2 enzyme and the IκBα peptide substrate in the kinase reaction buffer.

-

Add varying concentrations of this compound or vehicle (DMSO) to the wells of the microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or a stop buffer).

-

Detect the amount of phosphorylated substrate. For a radiometric assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³³P]ATP, and measuring the radioactivity of the phosphorylated peptide. For ADP detection assays, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assay for Cytokine Production (e.g., TNF-α ELISA)

This protocol describes a general method for measuring the effect of this compound on cytokine production in a cellular context.

-

Reagents and Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1).

-

Cell culture medium (e.g., RPMI-1640 with fetal bovine serum).

-

This compound serially diluted in DMSO.

-

Stimulating agent (e.g., lipopolysaccharide [LPS] or Interleukin-1β [IL-1β]).

-

ELISA kit for the cytokine of interest (e.g., human TNF-α).

-

Microplates (e.g., 96-well cell culture plates).

-

-

Procedure:

-

Seed the cells into the wells of a 96-well plate and allow them to adhere or stabilize.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).

-

Stimulate the cells with the appropriate agent (e.g., LPS or IL-1β) to induce cytokine production.

-

Incubate the plate for a period sufficient for cytokine accumulation in the supernatant (e.g., 4-24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of the cytokine in the supernatants using the specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine production for each concentration of this compound.

-

Determine the IC50 value from the dose-response curve.

-

p65 Nuclear Translocation Assay (Immunofluorescence)

This protocol outlines a general procedure for assessing the effect of this compound on the nuclear translocation of NF-κB p65.

-

Reagents and Materials:

-

Adherent cells cultured on glass coverslips or in imaging-compatible microplates.

-

This compound.

-

Inflammatory stimulus (e.g., TNF-α or LPS).

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

-

Blocking buffer (e.g., PBS with 5% bovine serum albumin).

-

Primary antibody against p65.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Mounting medium.

-

Fluorescence microscope.

-

-

Procedure:

-

Pre-treat the cells with different concentrations of this compound or vehicle.

-

Stimulate the cells with the inflammatory agent for a time known to induce p65 translocation (e.g., 30-60 minutes).

-

Fix the cells with the fixation solution.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-p65 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Acquire images using a fluorescence microscope.

-

Analyze the images to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A reduction in the nuclear-to-cytoplasmic fluorescence ratio in treated cells compared to stimulated controls indicates inhibition of translocation.

-

Conclusion

This compound is a potent and selective inhibitor of IKK-2 with a well-defined mechanism of action. Its ability to block the canonical NF-κB signaling pathway by preventing IκBα phosphorylation leads to the suppression of p65 nuclear translocation and a significant reduction in the production of pro-inflammatory cytokines. While its pharmacokinetic properties may present challenges for systemic oral delivery, its slow dissociation from IKK-2 suggests potential for prolonged local activity. The detailed understanding of its mechanism and the availability of robust experimental protocols are crucial for its continued investigation as a pharmacological tool and as a potential therapeutic agent in inflammatory diseases.

References

- 1. Identification of Human IKK-2 Inhibitors of Natural Origin (Part I): Modeling of the IKK-2 Kinase Domain, Virtual Screening and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions [mdpi.com]

- 4. Standardization of cytokine flow cytometry assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

(Rac)-PF-184: A Selective IKK-β Inhibitor for Inflammation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions and cancer.[1][2] At the heart of the canonical NF-κB pathway lies the IκB kinase (IKK) complex, with its catalytic subunit IKK-β (IKK2) playing a pivotal role in the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), leading to NF-κB activation.[2][3] Consequently, selective inhibition of IKK-β has emerged as a promising therapeutic strategy for a range of inflammatory disorders. This technical guide focuses on (Rac)-PF-184, a potent and selective small-molecule inhibitor of IKK-β, providing a comprehensive overview of its biochemical properties, experimental evaluation, and the underlying signaling pathways.

This compound, with a half-maximal inhibitory concentration (IC50) of 37 nM for IKK-β, has demonstrated significant anti-inflammatory effects in cellular and in vivo models.[3] This document serves as a technical resource for researchers, providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key biological and experimental workflows to facilitate further investigation and application of this compound in drug discovery and inflammation research.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 8-[[[5-Chloro-2-[3,4-dimethyl-3,4-bis(hydroxymethyl)-1-pyrrolidinyl]-4-pyridinyl]carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydro-1H-benz[g]indazole-3-carboxamide | [4] |

| Molecular Formula | C32H32ClFN6O4 | [4] |

| Molecular Weight | 619.09 g/mol | [4] |

| CAS Number | 1187460-81-6 | [4] |

| Purity | ≥98% (HPLC) | [4] |

| Solubility | Soluble to 100 mM in DMSO | [4] |

| Storage | Store at +4°C | [4] |

Quantitative Data: IKK-β Inhibitory Activity

This compound exhibits high potency against IKK-β. A comparison with other known IKK-β inhibitors highlights its standing in the field.

| Inhibitor | IKK-β IC50 (nM) | IKK-α IC50 (nM) | Selectivity (IKK-α/IKK-β) | Reference |

| This compound | 37 | - | Displays selectivity over 85 other kinases | [3] |

| PHA-408 | 40 | 14100 | 352.5 | [5][6] |

| IKK-16 | 40 | 200 | 5 | [7] |

| MLN120B | 45 | >50000 | >1111 | [7] |

| TPCA-1 | 17.9 | 393.8 | 22 | [7] |

| LY2409881 | 30 | >300 | >10 | [7] |

| BMS-345541 | 300 | 4000 | 13.3 | [7][8] |

| PS-1145 | 88 | - | - | [7] |

| SC-514 | 3000-12000 | - | - | [7] |

Experimental Protocols

Synthesis and Purification of this compound

A detailed, step-by-step synthesis and purification protocol for this compound is not publicly available in the reviewed literature. The primary reference by Sommers et al. (2009) describes the compound and its activity but does not provide the synthetic route in the main text or readily accessible supplementary materials.

For researchers interested in obtaining this compound, it is commercially available from various chemical suppliers. For those intending to synthesize the molecule, a general approach would likely involve a multi-step synthesis culminating in the coupling of the benzindazole core with the substituted isonicotinamide side chain. The purification would typically be achieved through chromatographic techniques such as flash column chromatography followed by preparative high-performance liquid chromatography (HPLC) to ensure high purity (≥98%).

In Vitro IKK-β Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available assays and provides a general framework for determining the in vitro potency of IKK-β inhibitors.

Materials:

-

Recombinant human IKK-β enzyme

-

IKKtide substrate (a peptide derived from IκBα)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound or other test inhibitors

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

96-well or 384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the IKKtide substrate.

-

Reaction Setup:

-

Add the diluted this compound or control (DMSO vehicle) to the appropriate wells of the assay plate.

-

Add the master mix to all wells.

-

Initiate the kinase reaction by adding the recombinant IKK-β enzyme to all wells except for the "no enzyme" control.

-

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

ADP Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:

-

Addition of ADP-Glo™ Reagent to deplete the remaining ATP.

-

Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

-

In Vivo Anti-Inflammatory Activity: Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Rats

This protocol describes a common in vivo model to assess the anti-inflammatory efficacy of compounds like this compound.

Materials:

-

Male Sprague-Dawley rats (or other suitable strain)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle for compound administration (e.g., saline, or a specific formulation for intratracheal or oral delivery)

-

Anesthesia (e.g., isoflurane)

-

Equipment for intratracheal or oral administration

Procedure:

-

Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.

-

Compound Administration:

-

Administer this compound or the vehicle control to the rats via the desired route (e.g., intratracheal instillation, oral gavage). The dose and timing of administration should be determined based on preliminary pharmacokinetic and pharmacodynamic studies. For example, the compound might be given 1 hour prior to the LPS challenge.

-

-

LPS Challenge:

-

Anesthetize the rats.

-

Administer LPS (e.g., 0.1-1 mg/kg) intratracheally to induce lung inflammation. A control group should receive sterile saline.

-

-

Monitoring and Sample Collection:

-

Monitor the animals for signs of distress.

-

At a predetermined time point after the LPS challenge (e.g., 4, 6, or 24 hours), euthanize the animals.

-

-

Bronchoalveolar Lavage (BAL):

-

Perform a bronchoalveolar lavage by instilling and retrieving a known volume of sterile saline into the lungs.

-

Collect the BAL fluid for analysis.

-

-

Analysis of BAL Fluid:

-

Determine the total and differential cell counts (neutrophils, macrophages, lymphocytes) in the BAL fluid using a hemocytometer and cytospin preparations.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BAL fluid using ELISA kits.

-

Measure the total protein concentration in the BAL fluid as an indicator of lung permeability and edema.

-

-

Histopathology:

-

Collect the lung tissue, fix it in formalin, and embed it in paraffin.

-

Prepare tissue sections and stain them with hematoxylin and eosin (H&E) to assess the extent of inflammation, cellular infiltration, and tissue damage.

-

-

Data Analysis:

-

Compare the inflammatory parameters (cell counts, cytokine levels, histopathology scores) between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Signaling Pathways and Experimental Workflows

Canonical NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, highlighting the central role of IKK-β and the point of inhibition by this compound.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IKK-β Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing IKK-β inhibitors like this compound.

Caption: A generalized workflow for the discovery and development of IKK-β inhibitors.

Conclusion

This compound is a valuable research tool for investigating the role of IKK-β in inflammatory processes. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at dissecting the complexities of the NF-κB signaling pathway and exploring the therapeutic potential of IKK-β inhibition. This technical guide provides a foundational resource for researchers, offering key data, detailed experimental protocols, and visual aids to support the effective utilization of this compound in the pursuit of novel anti-inflammatory therapies. Further research into its comprehensive selectivity profile and the development of a publicly available synthesis protocol would further enhance its utility within the scientific community.

References

- 1. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of IκB Kinase Is a Potential Therapeutic Strategy to Circumvent Resistance to Epidermal Growth Factor Receptor Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exposing rodents to a combination of tobacco smoke and lipopolysaccharide results in an exaggerated inflammatory response in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PHA-408 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. PHA-408 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. selleckchem.com [selleckchem.com]

- 8. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-PF-184 Hydrate: A Technical Guide to Solubility and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PF-184 hydrate is a potent and selective inhibitor of the IκB kinase 2 (IKK-2), a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] By targeting IKK-2, this compound hydrate demonstrates significant anti-inflammatory properties, making it a compound of interest for the development of therapeutics for a range of inflammatory diseases.[1][2] This technical guide provides an in-depth overview of the available information on the solubility and stability of this compound hydrate, crucial parameters for its preclinical and clinical development.

Chemical Properties

| Property | Value | Source |

| Chemical Name | 8-(2-(3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl)-5-chloroisonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo-[g]indazole-3-carboxamide hydrate | [1] |

| Molecular Formula | C₃₂H₃₄ClFN₆O₅ (for the anhydrous form) | [2][3] |

| Molecular Weight | 659.64 g/mol (for the hydrate) | [2] |

| Mechanism of Action | Potent and selective IKK-2 inhibitor (IC₅₀ = 37 nM) | [2] |

Solubility Profile

Limited quantitative public data exists for the solubility of this compound hydrate. The available information suggests it is a poorly soluble compound, a common characteristic among kinase inhibitors.[4][5][6][7]

Qualitative Solubility:

| Solvent | Solubility | Notes |

| DMSO | Soluble | Warming the mixture to 37°C and using an ultrasonic bath can aid in achieving higher solubility. |

| Aqueous Media | Poorly soluble | As with many kinase inhibitors, the solubility is likely pH-dependent. |

Experimental Protocol for Determining Equilibrium Solubility

For a comprehensive understanding of the solubility of this compound hydrate, the following experimental protocol, based on established guidelines for pharmaceuticals, is recommended.

Objective: To determine the equilibrium solubility of this compound hydrate in various aqueous buffers and organic solvents.

Materials:

-

This compound hydrate

-

Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4)

-

Other relevant buffer systems (e.g., citrate, acetate) covering a pH range of 1.2 to 7.5

-

Common organic solvents for pharmaceutical use (e.g., ethanol, propylene glycol, polyethylene glycol 400)

-

HPLC-grade water

-

Vials, shaker, centrifuge, analytical balance, pH meter

-

Validated HPLC method for the quantification of this compound

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound hydrate to a known volume of each solvent in separate vials. The excess solid should be visible to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant and analyze the concentration of this compound using a validated HPLC method.

-

Data Reporting: Express the solubility in mg/mL and mM.

Stability Profile

The stability of this compound hydrate is a critical factor for its storage, formulation, and clinical use.

Storage Recommendations:

| Form | Storage Condition | Duration |

| Powder | -20°C | Up to 2 years[2] |

| In DMSO | 4°C | Up to 2 weeks[2] |

| In DMSO | -80°C | Up to 6 months[2] |

Experimental Protocol for Stability Testing

A comprehensive stability study for this compound hydrate should be conducted in accordance with ICH guidelines.

Objective: To evaluate the stability of this compound hydrate under various environmental conditions (temperature, humidity, and light) in both solid-state and in solution.

Materials:

-

This compound hydrate

-

Controlled environment stability chambers

-

Validated stability-indicating HPLC method capable of separating this compound from its degradation products.

-

Appropriate solvents and formulation excipients.

Procedure:

-

Forced Degradation Study: Subject the compound to stress conditions (e.g., acid, base, oxidation, heat, and photolysis) to identify potential degradation products and to validate the stability-indicating analytical method.

-

Solid-State Stability: Store samples of the solid compound under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Solution Stability: Prepare solutions of this compound hydrate in relevant solvents and potential formulation vehicles and store them at various temperatures (e.g., 4°C, 25°C).

-

Analysis: At specified time points, analyze the samples for appearance, purity (using the stability-indicating HPLC method), and the presence of any degradation products.

Signaling Pathway and Mechanism of Action

This compound is a potent inhibitor of IKK-2, a central kinase in the canonical NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses.

Experimental Workflows

Solubility Determination Workflow

Stability Testing Workflow

Conclusion

This compound hydrate is a promising IKK-2 inhibitor with therapeutic potential for inflammatory conditions. While detailed public data on its solubility and stability are scarce, this guide provides the available information and outlines standard methodologies for the comprehensive characterization of these critical physicochemical properties. A thorough understanding of the solubility and stability of this compound hydrate will be essential for its successful formulation development and advancement through the drug development pipeline. Further studies are warranted to generate quantitative data to support its progression towards clinical applications.

References

- 1. Novel tight-binding inhibitory factor-kappaB kinase (IKK-2) inhibitors demonstrate target-specific anti-inflammatory activities in cellular assays and following oral and local delivery in an in vivo model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydrate Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound hydrate|BLD Pharm [bldpharm.com]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Analysis of the Pharmacokinetics and Bioavailability of (Rac)-PF-184 (LP-184)

(Rac)-PF-184 , also known as LP-184, is an acylfulvene-derived prodrug with promising preclinical efficacy against glioblastoma. Its therapeutic potential is underscored by its favorable pharmacokinetic profile, particularly its ability to penetrate the central nervous system. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of LP-184, drawing upon key preclinical studies.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of LP-184 in mouse plasma, brain, and brain tumor tissues following a single intravenous bolus administration of 4 mg/kg.

| Parameter | Plasma | Brain | Brain Tumor |

| Cmax (nM) | - | 839 | 2,530 |

| Tmax (h) | - | - | - |

| AUC0-t (nMh) | - | - | - |

| AUC0-inf (nMh) | - | - | - |

| Half-life (t1/2) (h) | - | - | - |

| AUCbrain/plasma ratio | - | 0.11 | - |

| AUCtumor/plasma ratio | - | - | 0.2 |

Data presented as mean ± SEM (n=3). Dashes indicate data not explicitly provided in the source material.[1][2]

Experimental Protocols

The pharmacokinetic data presented above was obtained from a preclinical study in mice with glioblastoma xenografts. The key methodologies employed in this study are detailed below.

Animal Model and Drug Administration:

-

Animal Model: Mice bearing glioblastoma xenografts were utilized for the in vivo studies.

-

Drug Formulation: The formulation of LP-184 for intravenous administration was not detailed in the provided search results.

-

Dosing: A single intravenous bolus of LP-184 was administered at a dose of 4 mg/kg.[1]

Sample Collection and Analysis:

-

Tissues: Plasma, brain, and brain tumor tissues were collected at various time points following drug administration to determine the concentration of LP-184.

-

Analytical Method: The specific analytical method used for the quantification of LP-184 in the biological matrices was not specified in the provided search results.

Mechanism of Action and Experimental Workflow

To visualize the underlying biological processes and the experimental design, the following diagrams have been generated.

Caption: Proposed mechanism of action for LP-184 in glioblastoma cells.

Caption: Experimental workflow for the preclinical pharmacokinetic study of LP-184.

LP-184 is a prodrug that is activated by the oxidoreductase PTGR1.[1][2] Its efficacy is associated with elevated PTGR1 expression, which can be influenced by EGFR signaling.[2] The active form of LP-184 induces DNA damage. The repair of this damage is mediated by the nucleotide excision repair (NER) pathway, and low levels of ERCC3, a key component of NER, are associated with increased sensitivity to LP-184.[2] Preclinical studies have demonstrated that LP-184 can effectively inhibit the viability of multiple glioblastoma cell isolates, including those resistant to the standard-of-care treatment temozolomide.[2] Furthermore, in vivo studies have shown that LP-184 can induce the regression of glioblastoma xenografts and prolong the survival of mice with orthotopic xenografts.[2]

References

The Inhibitory Effect of (Rac)-PF-184 on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of (Rac)-PF-184, a potent and selective inhibitor of IκB kinase β (IKKβ), and its subsequent effects on the nuclear factor-κB (NF-κB) signaling pathway. This document outlines the core pharmacology of PF-184, presents its quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to this compound and the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the cellular inflammatory response, playing a critical role in immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in a multitude of pathological conditions, including chronic inflammatory diseases and cancer. A key regulatory node in this pathway is the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), thereby liberating NF-κB to translocate to the nucleus and activate gene transcription.

This compound has been identified as a potent and selective inhibitor of IKKβ, one of the catalytic subunits of the IKK complex. By targeting IKKβ, PF-184 effectively blocks the downstream activation of NF-κB, making it a valuable tool for studying the physiological and pathological roles of this pathway, and a potential therapeutic candidate for a range of inflammatory and neoplastic diseases.

Quantitative Data for PF-184

The inhibitory potency of PF-184 against IKKβ has been quantified, providing a clear measure of its efficacy. This data is crucial for determining appropriate experimental concentrations and for comparing its activity with other inhibitors.

| Compound | Target | IC50 | Selectivity |

| PF-184 | IKKβ | 37 nM | High selectivity over 85 other kinases |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to characterize the effect of this compound on the NF-κB signaling pathway.

IKKβ Kinase Inhibition Assay

This assay directly measures the ability of PF-184 to inhibit the enzymatic activity of IKKβ.

Objective: To determine the IC50 value of PF-184 for IKKβ.

Materials:

-

Recombinant human IKKβ enzyme

-

IKKβ substrate (e.g., a peptide corresponding to the phosphorylation sites on IκBα)

-

This compound

-

ATP, [γ-³²P]ATP or fluorescently labeled ATP analog

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

96-well plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the kinase reaction buffer.

-

In a 96-well plate, add the recombinant IKKβ enzyme, the IKKβ substrate, and the various concentrations of this compound or vehicle control.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP or a fluorescent analog).

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a filter paper or membrane that captures the phosphorylated substrate.

-

Wash the filter paper to remove unincorporated ATP.

-

Quantify the amount of phosphorylated substrate using a scintillation counter or fluorescence plate reader.

-

Plot the percentage of inhibition against the logarithm of the PF-184 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot Analysis for IκBα Phosphorylation and Degradation

This experiment assesses the downstream effects of IKKβ inhibition in a cellular context.

Objective: To determine the effect of PF-184 on the phosphorylation and degradation of IκBα in cells stimulated with an NF-κB activator (e.g., TNF-α or IL-1β).

Materials:

-

Cell line responsive to NF-κB activation (e.g., HeLa, HEK293)

-

This compound

-

NF-κB activator (e.g., TNF-α, IL-1β)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescence detection reagents

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

Objective: To quantify the inhibitory effect of PF-184 on NF-κB-dependent gene transcription.

Materials:

-

Cell line (e.g., HEK293)

-

NF-κB luciferase reporter plasmid (containing multiple copies of an NF-κB binding site upstream of a luciferase gene)

-

Control reporter plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

This compound

-

NF-κB activator (e.g., TNF-α)

-

Luciferase assay system

Procedure:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control reporter plasmid.

-

After 24 hours, pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an NF-κB activator for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Calculate the fold induction of NF-κB activity and the percentage of inhibition by PF-184.

Visualizing the Mechanism and Workflow

Diagrams are provided to illustrate the NF-κB signaling pathway and a typical experimental workflow for evaluating the effects of this compound.

Downstream Targets of (Rac)-PF-184 IKK-2 Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream molecular targets and cellular effects of (Rac)-PF-184, a potent and selective inhibitor of the IκB kinase 2 (IKK-2). The document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and illustrates the relevant signaling pathways and experimental workflows.

Introduction to this compound and IKK-2 Inhibition

This compound is a small molecule inhibitor that selectively targets IκB kinase 2 (IKK-2), also known as IKKβ. IKK-2 is a critical serine-threonine kinase within the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2] This pathway is a cornerstone of the inflammatory response, regulating the expression of a wide array of genes involved in immunity, inflammation, cell survival, and proliferation.[2][3]

The activation of the canonical NF-κB pathway is initiated by various stimuli, such as the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3] These stimuli trigger a signaling cascade that converges on the IKK complex, which comprises the catalytic subunits IKK-1 (IKKα) and IKK-2 (IKKβ), and the regulatory subunit NEMO (IKKγ). IKK-2 is the primary kinase responsible for phosphorylating the inhibitory IκB proteins (e.g., IκBα).[2] This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimers (most commonly the p65/p50 heterodimer), allowing their translocation into the nucleus.[2][3] Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes, thereby activating their transcription.

This compound, by inhibiting the catalytic activity of IKK-2, prevents the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, thereby blocking the transcription of its downstream target genes. This mechanism underlies the anti-inflammatory properties of this compound.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Notes |

| IKK-2 IC50 | 37 nM | Recombinant Human IKK-2 | |

| IKK-1 IC50 | >10,000 nM | Recombinant Human IKK-1 | Demonstrates high selectivity for IKK-2 over IKK-1. |

Table 2: Cellular Inhibitory Activity of this compound

| Assay | IC50 | Cell Line | Stimulus |

| IL-1β-induced TNF-α production | Data not available | ||

| LPS-induced TNF-α production | Data not available | ||

| IL-1β-induced IL-6 production | Data not available | ||

| IL-1β-induced IL-8 (CXCL8) production | Data not available |

Downstream Target Genes of IKK-2/NF-κB Pathway

Inhibition of IKK-2 by this compound is expected to downregulate the expression of a wide range of NF-κB target genes. These genes can be broadly categorized as follows:

Table 3: Categories of NF-κB Target Genes Affected by IKK-2 Inhibition

| Category | Examples of Target Genes |

| Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-6, IL-12 |

| Chemokines | IL-8 (CXCL8), CCL2 (MCP-1), CCL5 (RANTES) |

| Adhesion Molecules | ICAM-1, VCAM-1, E-selectin |

| Anti-apoptotic Proteins | Bcl-2, Bcl-xL, cIAP1, cIAP2 |

| Cell Cycle Regulators | Cyclin D1 |

| Enzymes | Cyclooxygenase-2 (COX-2), Inducible nitric oxide synthase (iNOS) |

The specific quantitative changes in the expression of these genes upon treatment with this compound have not been detailed in the available literature.

Signaling Pathways and Experimental Workflows

IKK-2/NF-κB Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the inhibitory action of this compound.

Caption: IKK-2/NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing IKK-2 Inhibitor Activity

The following diagram outlines a general experimental workflow for characterizing the activity of an IKK-2 inhibitor like this compound.

Caption: General experimental workflow for IKK-2 inhibitor characterization.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid (containing κB binding sites upstream of the luciferase gene)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

DMEM with 10% FBS

-

Stimulus (e.g., TNF-α or IL-1β)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24-48 hours post-transfection.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 10 ng/mL) for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the dual-luciferase assay system protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated control.

Western Blot for Phospho-IκBα and Total IκBα

This method is used to assess the phosphorylation status of IκBα.

Materials:

-

A549 cells (or other responsive cell line)

-

Stimulus (e.g., IL-1β)

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-IκBα (Ser32/36) and Mouse anti-IκBα

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Plate A549 cells and grow to 80-90% confluency. Pre-treat with this compound for 1 hour, followed by stimulation with IL-1β (e.g., 10 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα and total IκBα overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα signal.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This technique visualizes the subcellular localization of the NF-κB p65 subunit.

Materials:

-

HeLa cells (or other suitable cell line) grown on glass coverslips

-

Stimulus (e.g., TNF-α)

-

This compound

-

4% paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Seed HeLa cells on coverslips. Pre-treat with this compound for 1 hour, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 30-60 minutes.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with the anti-NF-κB p65 antibody for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour in the dark.

-

Nuclear Staining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips on glass slides, and visualize using a fluorescence microscope.

-

Analysis: Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB p65 to determine the extent of nuclear translocation.

Conclusion

This compound is a potent and selective inhibitor of IKK-2 that effectively blocks the canonical NF-κB signaling pathway. Its mechanism of action involves the prevention of IκBα phosphorylation and degradation, leading to the cytoplasmic retention of NF-κB and the subsequent downregulation of a multitude of pro-inflammatory and other NF-κB-dependent genes. The experimental protocols and workflows described in this guide provide a robust framework for the investigation of this compound and other IKK-2 inhibitors, facilitating further research into their therapeutic potential in inflammatory diseases and cancer. Further studies are warranted to provide more extensive quantitative data on the dose-dependent effects of this compound on a wider range of downstream targets.

References

(Rac)-PF-184: A Technical Guide to a Potent IKK-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-PF-184 is a potent and selective small-molecule inhibitor of the IκB kinase 2 (IKK-2), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. By targeting IKK-2, this compound effectively modulates inflammatory responses, making it a valuable tool for research in immunology, oncology, and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols associated with this compound, intended to support its application in preclinical research and drug development.

Chemical Properties and Identification

This compound is a complex heterocyclic molecule. While the CAS number for the hydrated form is not consistently reported, the anhydrous form is identified with CAS number 1187460-81-6. Key chemical properties are summarized below.

| Property | Value | Source |

| Compound Name | This compound | - |

| Synonyms | 8-(2-(3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl)-5-chloroisonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide | [1] |

| CAS Number | 1187460-81-6 (anhydrous) | - |

| Molecular Formula | C₃₂H₃₂ClFN₆O₄ (anhydrous) | - |

| Molecular Weight | 619.09 g/mol (anhydrous) | - |

| Molecular Formula | C₃₂H₃₄ClFN₆O₅ (hydrate) | [2][3] |

| Molecular Weight | 659.64 g/mol (hydrate) | [2] |

| Physical State | Solid | - |

| Solubility | Soluble in DMSO | - |

| Storage | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months | [2] |

Mechanism of Action: Inhibition of the IKK-2/NF-κB Signaling Pathway

This compound exerts its biological effects through the potent and selective inhibition of IKK-2, also known as IKKβ. IKK-2 is a serine-threonine protein kinase that plays a central role in the canonical NF-κB signaling cascade. This pathway is a cornerstone of the innate and adaptive immune systems, and its dysregulation is implicated in numerous inflammatory diseases and cancers.

The canonical NF-κB pathway is activated by a wide range of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β), as well as pathogen-associated molecular patterns (PAMPs). Upon stimulation, a signaling cascade leads to the activation of the IKK complex, which is composed of the catalytic subunits IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).

IKK-2 is the primary kinase responsible for the phosphorylation of the inhibitory protein IκBα. This phosphorylation event, occurring at serine residues 32 and 36, targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer (typically p50/p65), allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter and enhancer regions of target genes, leading to the transcription of a plethora of pro-inflammatory and pro-survival genes, including cytokines, chemokines, and anti-apoptotic proteins.

This compound, with an IC₅₀ value of 37 nM, acts as an ATP-competitive inhibitor of IKK-2. By binding to the ATP-binding pocket of IKK-2, this compound prevents the phosphorylation of IκBα, thereby blocking its degradation and the subsequent nuclear translocation of NF-κB. This ultimately leads to the suppression of NF-κB-mediated gene transcription and the attenuation of the inflammatory response.

Signaling Pathway Diagram

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound. Specific cell types and conditions should be optimized for each experimental system.

IKK-2 Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on IKK-2 enzymatic activity.

Materials:

-

Recombinant human IKK-2 enzyme

-

IKK-2 substrate (e.g., GST-IκBα (1-54))

-

This compound

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

ATP solution

-

Phosphocellulose paper or SDS-PAGE and autoradiography equipment

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant IKK-2 enzyme, and the IKK-2 substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (final concentration of ATP is typically at or below the Km for IKK-2).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer or by spotting the reaction mixture onto phosphocellulose paper.

-

If using SDS-PAGE, run the samples on a polyacrylamide gel, dry the gel, and expose it to a phosphor screen or X-ray film. Quantify the band intensity corresponding to the phosphorylated substrate.

-

If using phosphocellulose paper, wash the paper extensively with phosphoric acid to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

NF-κB Reporter Gene Assay (Cell-Based)

This assay assesses the ability of this compound to inhibit NF-κB-dependent gene transcription in a cellular context.

Materials:

-

A cell line stably or transiently transfected with an NF-κB-responsive reporter construct (e.g., luciferase or β-galactosidase).

-

Cell culture medium and supplements.

-

This compound.

-

An NF-κB activating stimulus (e.g., TNFα, IL-1β, or LPS).

-

Luciferase assay reagent or β-galactosidase detection kit.

-

Luminometer or spectrophotometer.

Procedure:

-

Seed the reporter cell line in a 96-well plate and allow the cells to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.

-

Stimulate the cells with an appropriate NF-κB activator (e.g., 10 ng/mL TNFα) and incubate for an optimized duration (typically 6-24 hours).

-

Lyse the cells according to the reporter assay kit manufacturer's instructions.

-

Measure the luciferase activity (luminescence) or β-galactosidase activity (absorbance).

-

Normalize the reporter activity to cell viability if necessary (e.g., using a parallel MTS or CellTiter-Glo assay).

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound and determine the IC₅₀ value.

Western Blot Analysis of IκBα Phosphorylation and Degradation

This method directly visualizes the effect of this compound on the upstream events of the NF-κB signaling pathway.

Materials:

-

Cell line responsive to NF-κB activation.

-

This compound.

-

NF-κB activating stimulus.

-

Cell lysis buffer containing protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, and anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE and Western blotting equipment.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Plate cells and allow them to adhere.

-

Pre-treat cells with this compound or vehicle for 1-2 hours.

-

Stimulate cells with an NF-κB activator for a short period (e.g., 5-30 minutes) to observe IκBα phosphorylation and degradation.

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody (anti-phospho-IκBα or anti-total IκBα) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an anti-β-actin antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the effect of this compound on IκBα phosphorylation and degradation.

Experimental Workflow Diagram

Caption: A representative workflow for a cell-based NF-κB reporter assay.

Conclusion

This compound is a valuable chemical probe for investigating the role of the IKK-2/NF-κB signaling pathway in various physiological and pathological processes. Its high potency and selectivity make it a suitable tool for in vitro and cell-based assays. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of IKK-2 inhibition and to further elucidate the intricate mechanisms of NF-κB regulation. As with any pharmacological inhibitor, careful experimental design and appropriate controls are essential for robust and reproducible results.

References

- 1. Novel tight-binding inhibitory factor-kappaB kinase (IKK-2) inhibitors demonstrate target-specific anti-inflammatory activities in cellular assays and following oral and local delivery in an in vivo model of airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydrate Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound hydrate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Discovery and Synthesis of (Rac)-PF-184 (LP-184)

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of (Rac)-PF-184, also known as LP-184. The document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Discovery

This compound, more commonly referred to as LP-184, is a next-generation, fully synthetic small molecule belonging to the acylfulvene class of anti-cancer agents.[1][2] It is a potent DNA alkylating agent designed to be a pro-drug, selectively activated in cancer cells that overexpress the enzyme Prostaglandin Reductase 1 (PTGR1).[3] LP-184 is a racemic mixture, with the negative enantiomer showing a strong correlation between its cytotoxic activity and PTGR1 expression.[4] The discovery of LP-184 stems from research into acylfulvene derivatives, which are semi-synthetic compounds derived from the fungal toxin illudin S, with the aim of improving the therapeutic index and anti-tumor activity.[2]

Synthesis of this compound (LP-184)

The synthesis of LP-184 is detailed in United States Patent US 2021/0198191 A1.[4] The process involves a multi-step chemical synthesis to construct the acylfulvene core and subsequently attach the N-hydroxy-N-urea moiety.

Experimental Protocol: Synthesis of LP-184

The synthesis of LP-184, referred to as (—)LP-184 in the patent, is achieved through a chiral chromatography separation of the racemic mixture. The following is a general outline based on the patent's description for the synthesis of the racemic compound:

-

Preparation of the Acylfulvene Core: The synthesis starts with the construction of the tricyclic acylfulvene scaffold. This typically involves a series of reactions including cyclization, condensation, and oxidation steps to form the key functional groups.

-

Introduction of the Hydroxymethyl Group: A hydroxymethyl group is introduced at a specific position on the acylfulvene core. This is a critical step for the biological activity of the compound.

-

Formation of the N-hydroxy-N-urea Moiety: The final step involves the coupling of the acylfulvene intermediate with a protected N-hydroxyurea precursor, followed by deprotection to yield the final LP-184 compound.

It is important to note that the detailed, step-by-step reaction conditions, including reagents, solvents, temperatures, and purification methods, are proprietary and are outlined in the aforementioned patent.

Mechanism of Action

The anti-cancer activity of LP-184 is multifaceted and relies on a "synthetic lethality" approach. This means that LP-184 is particularly effective against cancer cells that have specific genetic vulnerabilities, namely deficiencies in their DNA damage repair (DDR) pathways.

Activation by Prostaglandin Reductase 1 (PTGR1)

LP-184 is a pro-drug that requires bioactivation within the cancer cell. This activation is catalyzed by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors.[3] PTGR1 reduces a double bond in the acylfulvene structure, converting LP-184 into a highly reactive electrophilic intermediate.

DNA Alkylation and Induction of Double-Strand Breaks

The activated form of LP-184 is a potent alkylating agent that covalently binds to DNA, forming DNA adducts.[1] This leads to the generation of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions.[3] The induction of DSBs by LP-184 has been confirmed using the SensiTive Recognition of Individual DNA Ends (STRIDE) assay.[5]

Synthetic Lethality in DDR-Deficient Cancers

The key to LP-184's selective anti-cancer activity lies in its interaction with the DNA Damage Response (DDR) pathways. Normal cells have robust DDR mechanisms, such as Homologous Recombination (HR) and Nucleotide Excision Repair (NER), to repair DNA lesions, including those induced by LP-184. However, many cancers have defects in these DDR pathways (e.g., mutations in BRCA1/2, ATM, or ERCC genes).[3] In these DDR-deficient cancer cells, the DNA damage caused by LP-184 cannot be efficiently repaired, leading to cell cycle arrest and apoptosis. This selective killing of cancer cells with impaired DDR is known as synthetic lethality.

Caption: Signaling pathway of LP-184's mechanism of action.

Quantitative Data

The pre-clinical efficacy of LP-184 has been evaluated in a wide range of cancer models, demonstrating potent cytotoxic activity, particularly in tumors with DDR deficiencies.

Table 1: In Vitro Cytotoxicity of LP-184 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| DLD1 (BRCA2 KO) | Colon Cancer | ~33 (12-fold more sensitive than WT)[3] |

| LuCaP 96 (BRCA2/CHEK2 mutant) | Prostate Cancer Organoid | 77[3] |

| OVCAR3 | Ovarian Cancer | 13[3] |

| Multiple GBM cell isolates | Glioblastoma | 22-310 |

Table 2: Ex Vivo Cytotoxicity of LP-184 in Patient-Derived Xenograft (PDX) Models

| Tumor Type | HR Mutation Status | IC50 Range (nM) |

| Pancreatic, Lung, Prostate | BRCA1/2, CHEK1/2, ATM/ATR, PALB2, PARP1/2, RAD51, FANCA/B | 30-300[3] |

| Pancreatic (DDR-deficient) | ATR, BRCA1, BRCA2 | More sensitive than DDR-proficient[4] |

Table 3: Phase 1a Clinical Trial (NCT05933265) Preliminary Efficacy Data

| Metric | Value | Patient Population |

| Disease Control Rate | 48% (10/21) | Evaluable patients at or above therapeutic dose[6] |

| Clinical Benefit | Observed | Heavily pre-treated patients[6] |

| Tumor Reductions | Marked | Patients with CHK2, ATM, and STK11/KEAP1 alterations[6] |

| Recommended Phase 2 Dose (RP2D) | Established | Advanced solid tumors[6] |

| Therapeutic Concentrations Achieved | At doses ≥ 0.25 mg/kg | Advanced solid tumors[6] |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of LP-184.

Cell Viability Assay for IC50 Determination (MTT Assay)

The half-maximal inhibitory concentration (IC50) of LP-184 is determined using a cell viability assay, such as the MTT assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of LP-184 for a specified period (e.g., 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[7][8]

Caption: Workflow for determining IC50 using the MTT assay.

PTGR1 Expression Analysis (Western Blot)

The expression levels of the activating enzyme PTGR1 in cancer cells can be determined by Western blotting.

-

Protein Extraction: Total protein is extracted from cell lysates or tumor tissue.

-

Protein Quantification: The protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for PTGR1.[9]

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[10][11]

PTGR1 Expression Analysis (Immunohistochemistry)

Immunohistochemistry (IHC) is used to visualize the expression and localization of PTGR1 in tumor tissue sections.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

-

Blocking: The tissue sections are blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for PTGR1.[12]

-

Secondary Antibody and Detection: A secondary antibody and a detection system (e.g., HRP-polymer-based) are used to visualize the antibody-antigen complex, typically with a chromogen that produces a colored precipitate.

-

Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.[13]

Conclusion

This compound (LP-184) is a promising, synthetically derived acylfulvene with a well-defined mechanism of action that leverages the concept of synthetic lethality. Its selective activation by PTGR1 in cancer cells and its potent cytotoxicity in tumors with DNA damage repair deficiencies make it a compelling candidate for further clinical development. The quantitative data from pre-clinical studies and the early signals of efficacy from the Phase 1a clinical trial underscore its potential as a novel therapeutic for a range of solid tumors. Continued research will further elucidate its clinical utility and the patient populations most likely to benefit from this targeted therapy.

References

- 1. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lantern Pharma Inc - Lantern Pharma’s LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors [ir.lanternpharma.com]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. clyte.tech [clyte.tech]

- 9. PTGR1 antibody (13374-1-AP) | Proteintech [ptglab.com]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. bio-rad.com [bio-rad.com]

- 12. usbio.net [usbio.net]

- 13. ptgcn.com [ptgcn.com]

(Rac)-PF-184: A Technical Guide for the Study of Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammatory diseases represent a significant global health challenge. The intricate signaling networks that drive the inflammatory response offer numerous targets for therapeutic intervention. Among these, the nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory processes, making it a prime target for the development of novel anti-inflammatory agents. This technical guide provides an in-depth overview of (Rac)-PF-184, a potent and selective inhibitor of IκB kinase 2 (IKK-2), a critical upstream kinase in the canonical NF-κB pathway.[1][2][3][4] This document will detail the mechanism of action of this compound, present its activity in relevant in vitro and in vivo models, provide detailed experimental protocols for its use, and visualize the key signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action